

# Functional Validation of L1BC8 (LINC01138) Dysregulation in Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The long intergenic non-protein coding RNA 1138 (LINC01138), also known as **L1BC8**, has emerged as a significant player in the pathogenesis of several cancers, including hepatocellular carcinoma (HCC), gastric cancer, and glioma. While the initial query focused on the functional validation of specific mutations within **L1BC8**, the current body of scientific literature predominantly investigates the functional consequences of its dysregulated expression in patient tissues and cancer cell lines. This guide provides a comprehensive comparison of the experimental approaches used to validate the functional role of **L1BC8**, focusing on its overexpression and knockdown, along with the supporting data and detailed protocols.

# Data Presentation: Quantitative Effects of L1BC8/LINC01138 Dysregulation

The functional impact of altered LINC01138 expression is most commonly assessed by measuring changes in key cellular processes associated with cancer progression. Below is a summary of quantitative data from representative studies.



| Cell Line            | Cancer<br>Type               | Experiment<br>al Approach       | Phenotypic<br>Effect                 | Quantitative<br>Measureme<br>nt                                  | Citation |
|----------------------|------------------------------|---------------------------------|--------------------------------------|------------------------------------------------------------------|----------|
| SMMC-7721,<br>Huh-7  | Hepatocellula<br>r Carcinoma | LINC01138<br>Overexpressi<br>on | Increased<br>Proliferation           | ~1.5-2.0 fold increase in cell viability                         | [1]      |
| SMMC-7721,<br>Huh-7  | Hepatocellula<br>r Carcinoma | LINC01138<br>Knockdown          | Decreased<br>Proliferation           | ~40-50%<br>reduction in<br>cell viability                        | [1]      |
| SMMC-7721,<br>Huh-7  | Hepatocellula<br>r Carcinoma | LINC01138<br>Overexpressi<br>on | Increased<br>Invasion                | ~2.5-3.0 fold increase in invaded cells                          | [1]      |
| SMMC-7721,<br>Huh-7  | Hepatocellula<br>r Carcinoma | LINC01138<br>Knockdown          | Decreased<br>Invasion                | ~60-70%<br>reduction in<br>invaded cells                         | [1]      |
| MGC-803,<br>SGC-7901 | Gastric<br>Cancer            | LINC01138<br>Knockdown          | Decreased<br>Proliferation           | Significant<br>decrease in<br>cell viability<br>(MTT assay)      | [2]      |
| MGC-803,<br>SGC-7901 | Gastric<br>Cancer            | LINC01138<br>Knockdown          | Increased<br>Apoptosis               | Significant increase in apoptotic cells                          | [2]      |
| MGC-803,<br>SGC-7901 | Gastric<br>Cancer            | LINC01138<br>Knockdown          | Decreased<br>Invasion &<br>Migration | Significant<br>reduction in<br>invaded and<br>migrated cells     | [2]      |
| U251MG,<br>TJ905     | Glioma                       | LINC01138<br>Knockdown          | Decreased<br>Proliferation           | Significant reduction in cell proliferation (CCK-8 & EdU assays) | [3]      |



| SHG-44          | Glioma | LINC01138<br>Knockdown          | Increased<br>Proliferation<br>& Invasion | Increased growth rate and number of migrated/inva ded cells | 4] |
|-----------------|--------|---------------------------------|------------------------------------------|-------------------------------------------------------------|----|
| U87-MG,<br>U251 | Glioma | LINC01138<br>Overexpressi<br>on | Decreased<br>Proliferation<br>& Invasion | Decreased growth rate and number of migrated/inva ded cells | 4] |

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and interpretation of functional validation studies. The following are protocols for key experiments frequently cited in LINC01138 research.

## Quantitative Real-Time PCR (qRT-PCR) for LINC01138 Expression

This protocol is used to quantify the expression level of LINC01138 in patient tissues or cell lines.

- RNA Extraction: Total RNA is isolated from cells or tissues using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions. RNA quality and concentration are assessed using a spectrophotometer.
- Reverse Transcription: 1-2 μg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.
- qPCR Reaction: The qPCR is performed in a 20 µL reaction volume containing cDNA template, forward and reverse primers specific for LINC01138, and a SYBR Green qPCR master mix. GAPDH or β-actin is used as an internal control for normalization.



Data Analysis: The relative expression of LINC01138 is calculated using the 2-ΔΔCt method.

### **Cell Proliferation Assays (CCK-8/MTT)**

These colorimetric assays are used to assess cell viability and proliferation.

- Cell Seeding: Cells with modulated LINC01138 expression (overexpression or knockdown) and control cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well.
- Incubation: Cells are cultured for 24, 48, 72, and 96 hours.
- Reagent Addition: At each time point, 10 μL of Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well, and the plates are incubated for 1-4 hours at 37°C.
- Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

### **Transwell Migration and Invasion Assays**

These assays evaluate the migratory and invasive potential of cancer cells.

- Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 μm pore size) is coated with Matrigel. For migration assays, the chamber is uncoated.
- Cell Seeding: 2-5 x 104 cells in serum-free medium are added to the upper chamber. The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
- Incubation: The plate is incubated for 24-48 hours at 37°C.
- Analysis: Non-invading cells on the upper surface of the membrane are removed with a
  cotton swab. The cells that have migrated or invaded to the lower surface are fixed with
  methanol and stained with crystal violet. The number of stained cells is counted under a
  microscope in several random fields.

### **Luciferase Reporter Assay for miRNA Sponging**



This assay is used to validate the direct interaction between LINC01138 and a specific microRNA (e.g., miR-1273e or miR-375).[2][3]

- Vector Construction: A fragment of the LINC01138 sequence containing the predicted miRNA binding site is cloned into a luciferase reporter vector (e.g., pmirGLO) downstream of the luciferase gene (LINC01138-WT). A mutant version with altered nucleotides in the binding site is also created (LINC01138-MUT).
- Co-transfection: Cells are co-transfected with the LINC01138-WT or LINC01138-MUT vector and the corresponding miRNA mimic or a negative control mimic.
- Luciferase Activity Measurement: After 48 hours of incubation, the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miRNA mimic and the LINC01138-WT vector indicates a direct interaction.

## RNA Pull-Down and RNA Immunoprecipitation (RIP) Assays

These assays are used to identify proteins that physically associate with LINC01138.[1]

- RNA Pull-Down: Biotin-labeled LINC01138 and antisense control RNA are transcribed in vitro. The biotinylated RNA is then incubated with cell lysates. Streptavidin-coated magnetic beads are used to pull down the RNA-protein complexes. The associated proteins are then identified by Western blotting.
- RIP Assay: Cells are lysed, and the cell extract is incubated with an antibody against a
  protein of interest (e.g., PRMT5) or a control IgG antibody, which are coupled to magnetic
  beads. The beads are washed, and the co-precipitated RNA is extracted and analyzed by
  qRT-PCR to determine the enrichment of LINC01138.

# Mandatory Visualization Signaling Pathways and Experimental Workflows



The following diagrams illustrate the key signaling pathways involving LINC01138 and the experimental workflows for its functional validation.



Click to download full resolution via product page

Caption: LINC01138 signaling in cancer progression.





Click to download full resolution via product page

Caption: Experimental workflow for LINC01138 functional validation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The LINC01138 drives malignancies via activating arginine methyltransferase 5 in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long Intergenic Non-Protein-Coding RNA 01138 Accelerates Tumor Growth and Invasion in Gastric Cancer by Regulating miR-1273e PMC [pmc.ncbi.nlm.nih.gov]



- 3. Silencing long noncoding RNA LINC01138 inhibits aerobic glycolysis to reduce glioma cell proliferation by regulating the microRNA-375/SP1 axis PMC [pmc.ncbi.nlm.nih.gov]
- 4. LINC01138 expresses two novel isoforms and functions as a repressive factor in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Functional Validation of L1BC8 (LINC01138)
   Dysregulation in Patients: A Comparative Guide]. BenchChem, [2025]. [Online PDF].

   Available at: [https://www.benchchem.com/product/b15602694#functional-validation-of-l1bc8-mutations-found-in-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com